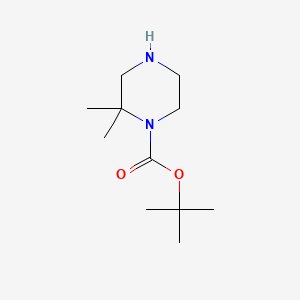
3,3,5-Trimethylcyclohexane-1-carbonitrile
Descripción general
Descripción
3,3,5-Trimethylcyclohexane-1-carbonitrile is a chemical compound with the CAS Number: 191092-97-4 . It has a molecular weight of 151.25 and its IUPAC name is 3,3,5-trimethylcyclohexanecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N/c1-8-4-9(7-11)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Conformational Studies and Chemical Reactions
Studies have explored the structural characteristics and reactivity of compounds closely related to 3,3,5-Trimethylcyclohexane-1-carbonitrile, such as cyclohexane-1,3,5-tricarbonitrile derivatives. These compounds demonstrate a variety of isomer configurations and undergo reactions to form cyclohexane-1,3,5-trioxazolines and trialkylation products. The research provides insights into the stereochemical preferences and reaction pathways of cyclohexane derivatives, which are relevant for understanding the chemical behavior of this compound in synthetic applications (Chuang & Fang, 2001).
Renewable High-Density Fuel Production
A significant application of 3,3,5-Trimethylcyclohexanone, a closely related compound, involves its use in synthesizing renewable high-density fuels. By hydrogenating isophorone, derived from hemicellulose, and through subsequent chemical transformations, researchers have produced 1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane. This compound, with potential applications in rocket propulsion due to its favorable physical properties, highlights the role of 3,3,5-Trimethylcyclohexane derivatives in developing alternative energy sources (Wang et al., 2017).
Organosilicon Building Blocks
Research on organosilicon compounds based on 4-silacyclohexan-1-ones containing various silicon protecting groups demonstrates the versatility of cyclohexane derivatives as building blocks in synthesis. These compounds can be used to create a wide range of functionalized materials under mild conditions, underscoring the utility of cyclohexane structures, including this compound, in materials science and organic synthesis (Geyer et al., 2015).
Synthesis of Jet Fuel Range Cycloalkane
Another notable application involves the synthesis of jet fuel range cycloalkane from isophorone, showcasing the potential of 3,3,5-Trimethylcyclohexane derivatives in the energy sector. The use of glycerol as a renewable hydrogen source in this synthesis path further emphasizes the environmental benefits of exploring such chemical transformations for sustainable fuel production (Tang et al., 2017).
Safety and Hazards
The safety information for 3,3,5-Trimethylcyclohexane-1-carbonitrile includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3,3,5-trimethylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8-4-9(7-11)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBCTLYWLHEJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)
